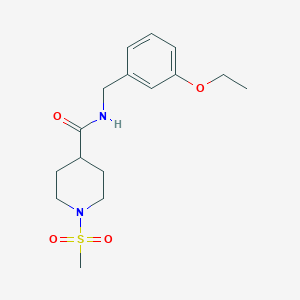![molecular formula C13H12BrN3O3 B14951022 ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a complex organic compound that features a brominated aniline group attached to an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an imidazole ring and a brominated aniline group makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the brominated aniline group. The final step involves esterification to introduce the ethyl carboxylate group.
Imidazole Ring Formation: The imidazole ring can be synthesized using a one-pot method involving the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Brominated Aniline Introduction: The brominated aniline group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline and a suitable carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The brominated aniline group can interact with proteins and enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 4-[(4-CHLOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-FLUOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methoxy analogs .
Propriétés
Formule moléculaire |
C13H12BrN3O3 |
|---|---|
Poids moléculaire |
338.16 g/mol |
Nom IUPAC |
ethyl 4-[(4-bromophenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
CQLCBLHFCIJLJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
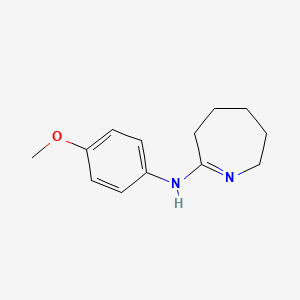
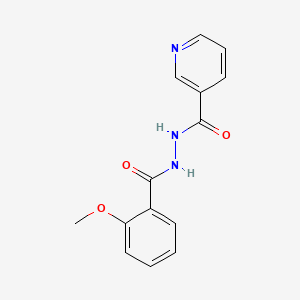
![N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14950988.png)
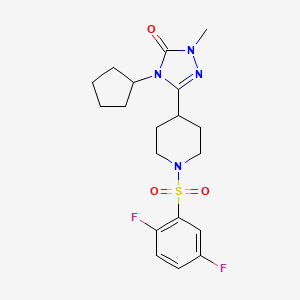
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
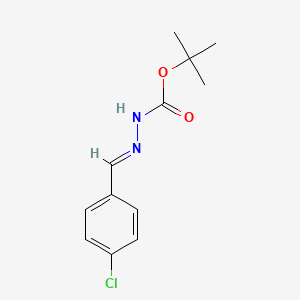
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14951012.png)
![20-thia-2,4,5,7,9,10-hexazapentacyclo[10.8.0.02,6.07,11.013,19]icosa-1(12),3,5,8,10,13(19)-hexaene](/img/structure/B14951025.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
